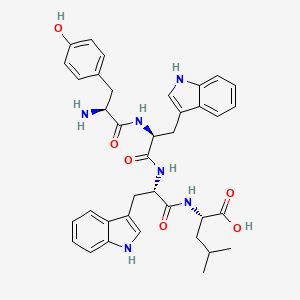
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine is a tetrapeptide composed of the amino acids tyrosine, tryptophan, and leucine. This compound has a molecular formula of C37H42N6O6 and a molecular weight of approximately 666.77 g/mol . It is known for its complex structure, which includes aromatic rings and multiple amide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like hydroxylamine or hydrazine under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidative derivatives.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Formation of modified peptides with altered functional groups.
Applications De Recherche Scientifique
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The aromatic residues (tyrosine and tryptophan) play a crucial role in binding to these targets through hydrophobic interactions and hydrogen bonding. The peptide can modulate signaling pathways by either activating or inhibiting its target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine
- Cyclo(L-tryptophyl-L-phenylalanine)
- Carbobenzoxy-L-tryptophyl-L-leucinamide
Uniqueness
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine is unique due to its specific sequence and the presence of two tryptophan residues, which contribute to its distinct chemical and biological properties. The combination of aromatic and aliphatic amino acids in its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
539795-13-6 |
|---|---|
Formule moléculaire |
C37H42N6O6 |
Poids moléculaire |
666.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H42N6O6/c1-21(2)15-33(37(48)49)43-36(47)32(18-24-20-40-30-10-6-4-8-27(24)30)42-35(46)31(17-23-19-39-29-9-5-3-7-26(23)29)41-34(45)28(38)16-22-11-13-25(44)14-12-22/h3-14,19-21,28,31-33,39-40,44H,15-18,38H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)(H,48,49)/t28-,31-,32-,33-/m0/s1 |
Clé InChI |
BTUDBGUOYJNHQO-XGKFQTDJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
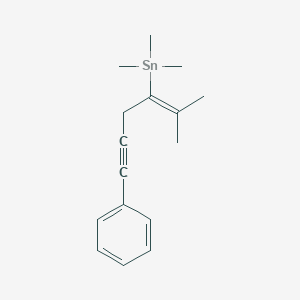
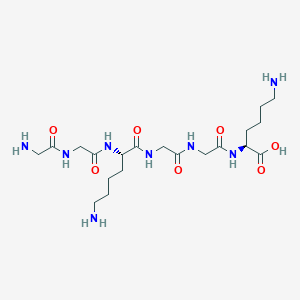
![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)
![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
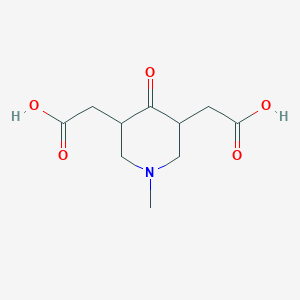

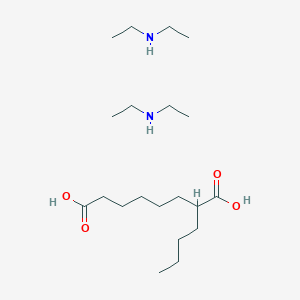

![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
